molecular formula C23H26N2O7 B2779212 Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate CAS No. 321392-02-3

Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate

Cat. No. B2779212
CAS RN: 321392-02-3
M. Wt: 442.468
InChI Key: DWNHDAZTKYKHER-UHFFFAOYSA-N
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Description

Ethyl 10-(3,4-dimethoxyphenethyl)-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-5-carboxylate is a useful research compound. Its molecular formula is C23H26N2O7 and its molecular weight is 442.468. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Several studies focus on the synthesis and structural elucidation of complex organic compounds with similarities to the chemical structure . For instance, research by Stepakov et al. (2009) explored the selective reduction of ethyl 7-aryl-6,8-dioxo-2-oxa-3,7-diazabicyclo[3.3.0]oct-3-ene-4-carboxylates, demonstrating the intricacies of manipulating specific functional groups within cyclic and acyclic frameworks Stepakov et al., 2009. Similarly, Gelli et al. (1994) determined the crystal structure of a related triazaoxatricyclodecadiene derivative, underscoring the importance of understanding spatial arrangements for the development of novel organic compounds Gelli et al., 1994.

Chemical Reactions and Properties

Research into the reactions and properties of similar compounds reveals their potential applications in synthesizing new materials. Konovalova et al. (2013) investigated the reaction of 3-aroyl-1H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones with ethyl (2Z)-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-6,9-dien-1-ylidene)acetate, leading to the synthesis of bridged analogs of pyrrolizidine alkaloids Konovalova et al., 2013. This exemplifies the compound's utility in generating complex molecular structures with potential biological activity.

properties

IUPAC Name

ethyl 10-[2-(3,4-dimethoxyphenyl)ethyl]-9,11-dioxo-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridec-4-ene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O7/c1-4-31-23(28)19-18-12-10-13(20(18)32-24-19)17-16(12)21(26)25(22(17)27)8-7-11-5-6-14(29-2)15(9-11)30-3/h5-6,9,12-13,16-18,20H,4,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNHDAZTKYKHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2C1C3CC2C4C3C(=O)N(C4=O)CCC5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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